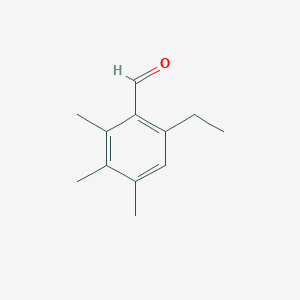![molecular formula C13H9BrF3NS B14380902 N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline CAS No. 88693-73-6](/img/structure/B14380902.png)
N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline is an organic compound that features a bromophenyl group, a sulfanyl linkage, and a trifluoromethyl-substituted aniline
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of 4-bromothiophenol: This can be achieved by the bromination of thiophenol using bromine in the presence of a suitable solvent.
Nucleophilic Substitution: The 4-bromothiophenol is then reacted with 4-(trifluoromethyl)aniline under nucleophilic substitution conditions to form the desired product. This reaction often requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
- N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- N-[(4-Fluorophenyl)sulfanyl]-4-(trifluoromethyl)aniline
- N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethyl)aniline
Comparison:
- N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets.
- N-[(4-Chlorophenyl)sulfanyl]-4-(trifluoromethyl)aniline and N-[(4-Fluorophenyl)sulfanyl]-4-(trifluoromethyl)aniline have similar structures but differ in their halogen substituents, which can affect their chemical and biological properties.
- N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethyl)aniline lacks a halogen substituent, which can result in different reactivity and interaction profiles.
属性
CAS 编号 |
88693-73-6 |
|---|---|
分子式 |
C13H9BrF3NS |
分子量 |
348.18 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)sulfanyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H9BrF3NS/c14-10-3-7-12(8-4-10)19-18-11-5-1-9(2-6-11)13(15,16)17/h1-8,18H |
InChI 键 |
OPMGZJZKDRECHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(F)(F)F)NSC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)
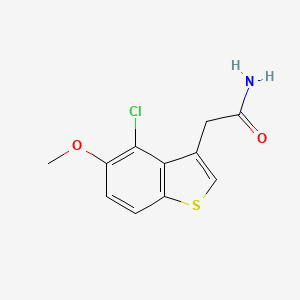
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
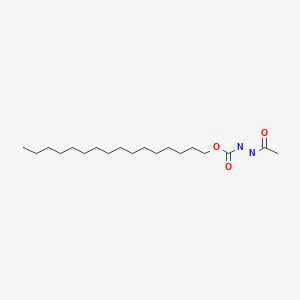
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
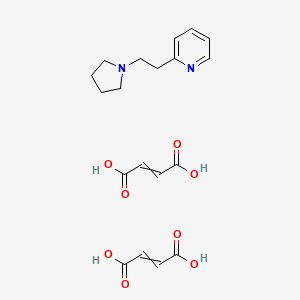

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
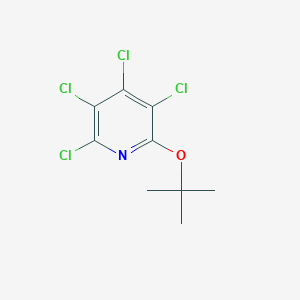
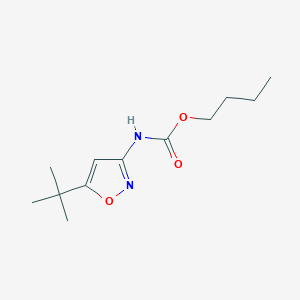
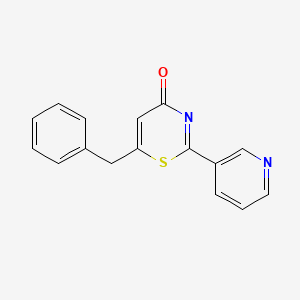
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
